Ombrabulin

Descripción

This compound is a synthetic water-soluble analogue of combretastatin A4, derived from the South African willow bush (Combretum caffrum), with potential vascular-disrupting and antineoplastic activities. This compound binds to the colchicine binding site of endothelial cell tubulin, inhibiting tubulin polymerization and inducing mitotic arrest and apoptosis in endothelial cells. As apoptotic endothelial cells detach from their substrata, tumor blood vessels collapse; the acute disruption of tumor blood flow may result in tumor necrosis.

This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 4 investigational indications.

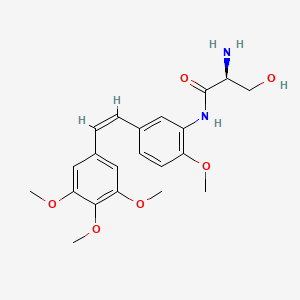

Structure

3D Structure

Propiedades

IUPAC Name |

(2S)-2-amino-3-hydroxy-N-[2-methoxy-5-[(Z)-2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl]propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O6/c1-26-17-8-7-13(9-16(17)23-21(25)15(22)12-24)5-6-14-10-18(27-2)20(29-4)19(11-14)28-3/h5-11,15,24H,12,22H2,1-4H3,(H,23,25)/b6-5-/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXWNTLSTOZFSCM-YVACAVLKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=CC2=CC(=C(C(=C2)OC)OC)OC)NC(=O)C(CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=C\C2=CC(=C(C(=C2)OC)OC)OC)NC(=O)[C@H](CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50939477 | |

| Record name | N-{2-Methoxy-5-[(Z)-2-(3,4,5-trimethoxyphenyl)vinyl]phenyl}-L-serinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50939477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

181816-48-8 | |

| Record name | Ombrabulin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=181816-48-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ombrabulin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0181816488 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ombrabulin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12882 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | N-{2-Methoxy-5-[(Z)-2-(3,4,5-trimethoxyphenyl)vinyl]phenyl}-L-serinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50939477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | OMBRABULIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/82JB1524Q6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Ombrabulin mechanism of action on endothelial cells

An In-depth Technical Guide on the Mechanism of Action of Ombrabulin on Endothelial Cells

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This compound (formerly AVE8062) is a synthetic, water-soluble small molecule analogue of the natural product combretastatin A4.[1][2] It functions as a potent vascular disrupting agent (VDA), a class of anti-cancer drugs designed to target and destroy established tumor vasculature, leading to secondary tumor necrosis.[3][4] Unlike anti-angiogenic agents that inhibit the formation of new blood vessels, this compound acts on the existing, often structurally abnormal and fragile, blood vessels within a tumor.[4] Its mechanism is centered on the destabilization of the microtubule cytoskeleton within endothelial cells, which initiates a cascade of events culminating in the rapid collapse of tumor blood flow and extensive ischemic cell death in the tumor core.[5][6] This document provides a detailed examination of this mechanism, supported by quantitative data, experimental protocols, and pathway visualizations.

Core Mechanism: Microtubule Destabilization

The primary molecular target of this compound is tubulin, the protein subunit of microtubules. Microtubules are critical components of the eukaryotic cytoskeleton, essential for maintaining cell structure, intracellular transport, and the formation of the mitotic spindle during cell division.

This compound's mechanism involves the following key steps:

-

Binding to β-Tubulin: this compound binds to the colchicine-binding site on the β-subunit of the tubulin heterodimer.[1][2][7] This binding site is distinct from the taxane-binding site, which is targeted by microtubule-stabilizing agents like docetaxel.[7]

-

Inhibition of Polymerization: By occupying the colchicine site, this compound prevents the tubulin dimers from polymerizing into microtubules.[2][8] This action shifts the dynamic equilibrium of the microtubule network towards depolymerization.

-

Microtubule Network Disruption: The inhibition of polymerization leads to a net loss of microtubules, resulting in the disassembly and collapse of the endothelial cell's cytoskeletal architecture.[7][9] This is the pivotal event that triggers the downstream anti-vascular effects.

Cellular Effects on Endothelial Cells

The disruption of the microtubule network in endothelial cells, particularly the immature and rapidly proliferating cells characteristic of tumor vasculature, induces a series of profound cellular changes.

Morphological Alterations and Increased Permeability

The collapse of the cytoskeleton causes endothelial cells to lose their flattened shape and become rounded.[6][10] This morphological change has two critical consequences:

-

Disruption of Adherens Junctions: The integrity of cell-cell junctions, mediated by proteins such as VE-cadherin, is compromised. This leads to the detachment of endothelial cells from one another.[11]

-

Increased Vascular Permeability: The formation of gaps between endothelial cells dramatically increases the permeability of the vessel wall.[5][6] This leads to leakage of plasma and macromolecules into the tumor interstitium, raising interstitial pressure and further impeding blood flow.

Cell Cycle Arrest and Apoptosis

Microtubules are fundamental to the formation of the mitotic spindle, the apparatus that segregates chromosomes during mitosis.

-

Mitotic Arrest: By preventing the formation of a functional mitotic spindle, this compound arrests endothelial cells in the G2/M phase of the cell cycle.[8]

-

Induction of Apoptosis: Prolonged arrest at the mitotic checkpoint triggers the intrinsic apoptotic pathway, leading to programmed cell death of the endothelial cells.[2][12] As the apoptotic cells detach, the vessel structure is further compromised.[2]

The culmination of these cellular events is a rapid and catastrophic failure of the tumor's vascular network.

Signaling Pathway Overview

The binding of this compound to tubulin initiates a signaling cascade that translates microtubule disruption into vascular collapse. While the complete pathway is complex, key events have been elucidated. The disruption of microtubule dynamics affects focal adhesions and adherens junctions, impacting signaling pathways crucial for cell shape, adhesion, and survival.

Quantitative Data

The anti-vascular and cytotoxic effects of this compound have been quantified in numerous preclinical studies.

Table 1: In Vitro Cytotoxicity of this compound

| Cell Line | Cell Type | IC₅₀ (nM) | Reference |

| MMEC | Mouse Mesenteric Endothelial | 10 | [9] |

| HeyA8 | Human Ovarian Cancer | 7 - 20 | [9] |

| SKOV3ip1 | Human Ovarian Cancer | 7 - 20 | [9] |

| HeyA8-MDR | Human Ovarian Cancer (MDR) | 7 - 20 | [9] |

MDR: Multi-Drug Resistant

Table 2: Pharmacokinetic and Pharmacodynamic Parameters

| Parameter | Value | Context | Reference |

| This compound Half-life | ~17 minutes | In human patients | [13] |

| RPR258063 Half-life | ~8.7 hours | Active metabolite in human patients | [13] |

| Onset of Action | Within 15-30 minutes | Reduction in tumor perfusion in mice | [4][14] |

| Peak Effect | ~6 hours | Maximum restriction of tumor perfusion | [14] |

| Recommended Phase II Dose | 50 mg/m² | Single agent, administered every 3 weeks | [13] |

| Biomarker Increase | Significant | Circulating Endothelial Cells (CECs), VEGF, MMP-9 (6-10 hrs post-infusion) | [13] |

Experimental Protocols

The following protocols are representative of the key experiments used to characterize the mechanism of action of this compound.

In Vitro Tubulin Polymerization Assay (Fluorescence-Based)

This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.

-

Principle: The polymerization of tubulin is monitored by the increase in fluorescence of a reporter dye (e.g., DAPI) that preferentially binds to polymerized microtubules.[15]

-

Materials:

-

Purified tubulin (>99%), e.g., from porcine brain (Cytoskeleton, Inc.)

-

Tubulin Polymerization Assay Buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)

-

GTP solution (100 mM)

-

Glycerol (polymerization enhancer)

-

DAPI solution

-

This compound and control compounds (e.g., paclitaxel as stabilizer, nocodazole as destabilizer)

-

Pre-warmed (37°C) 96-well microplate (black, clear bottom)

-

Fluorescence plate reader with 360 nm excitation and 450 nm emission filters, capable of kinetic reads at 37°C.[16]

-

-

Methodology:

-

Prepare a 2X tubulin solution (e.g., 4 mg/mL) in assay buffer containing GTP (1 mM final) and glycerol (10% final). Keep on ice.

-

Add 5 µL of 10X this compound stock solutions (or controls) to appropriate wells of the pre-warmed 37°C plate.[16]

-

To the 2X tubulin solution, add the DAPI reporter dye.

-

Initiate the reaction by adding 45 µL of the tubulin/DAPI mixture to each well containing the drug.

-

Immediately place the plate in the 37°C plate reader.

-

Measure fluorescence intensity at 1-minute intervals for 60-90 minutes.[16]

-

-

Data Analysis: Plot fluorescence intensity versus time. A decrease in the rate and extent of fluorescence increase compared to the vehicle control indicates inhibition of tubulin polymerization.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the percentage of cells in different phases of the cell cycle after drug treatment.

-

Principle: DNA content varies depending on the cell cycle phase (G1, S, G2/M). A fluorescent dye that stoichiometrically binds to DNA, such as propidium iodide (PI), is used to quantify DNA content in a population of cells using a flow cytometer.

-

Materials:

-

Endothelial cells (e.g., HUVECs)

-

Complete cell culture medium

-

This compound

-

Phosphate-Buffered Saline (PBS)

-

Fixation solution (e.g., ice-cold 70% ethanol)

-

PI staining solution (containing PI and RNase A)

-

Flow cytometer

-

-

Methodology:

-

Seed endothelial cells in 6-well plates and allow them to adhere overnight.

-

Treat cells with various concentrations of this compound (and a vehicle control) for a specified time (e.g., 24 hours).

-

Harvest cells (including floating cells in the supernatant) by trypsinization and centrifugation.

-

Wash the cell pellet with cold PBS.

-

Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

-

Centrifuge the fixed cells and wash with PBS to remove ethanol.

-

Resuspend the cell pellet in PI/RNase A staining solution and incubate in the dark at room temperature for 30 minutes.

-

Analyze the samples on a flow cytometer.

-

-

Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to generate a histogram of DNA content and quantify the percentage of cells in the G1, S, and G2/M phases. An accumulation of cells in the G2/M peak indicates mitotic arrest.

In Vivo Vascular Disruption Assessment

Xenograft tumor models are used to evaluate the effect of this compound on tumor blood flow in a living system.

-

Principle: Non-invasive imaging techniques or perfusion markers can quantify changes in blood flow and vascular function within a tumor before and after drug administration.

-

Materials:

-

Methodology:

-

Implant tumor cells subcutaneously into the flank of the mice.

-

Allow tumors to grow to a specified size (e.g., 150-200 mm³).

-

Perform a baseline measurement of tumor perfusion using the chosen method (e.g., pre-contrast MRI scans).

-

Administer a single dose of this compound (or vehicle control) to the mice via intravenous or intraperitoneal injection.

-

Perform follow-up perfusion measurements at various time points after administration (e.g., 1, 6, 24 hours).

-

For histological analysis with perfusion markers, administer Hoechst 33342 dye intravenously a few minutes before sacrificing the animal. Excise the tumor, freeze, and section for fluorescence microscopy to visualize perfused versus non-perfused areas.[17]

-

-

Data Analysis: For imaging modalities like DCE-MRI, parameters such as Ktrans (a measure of vascular permeability) and blood volume are calculated and compared between pre- and post-treatment scans. For perfusion markers, the percentage of perfused vessel area is quantified. A significant decrease in these parameters indicates vascular disruption.

Workflow and Relationships

The development and characterization of a VDA like this compound follows a logical progression from molecular interaction to whole-organism response.

Conclusion

The mechanism of action of this compound on endothelial cells is a well-defined, multi-stage process initiated by the specific binding to β-tubulin and subsequent inhibition of microtubule polymerization. This single molecular event triggers a cascade of cellular responses—including cytoskeletal collapse, cell rounding, increased vascular permeability, cell cycle arrest, and apoptosis—that collectively lead to a rapid and selective shutdown of tumor blood flow. The resulting ischemia causes extensive secondary necrosis of the tumor mass. This targeted attack on the tumor's established vasculature makes this compound and other VDAs a distinct and powerful class of anti-cancer therapeutics, particularly for use in combination with therapies that target the surviving, well-perfused tumor rim.

References

- 1. This compound | C21H26N2O6 | CID 6918405 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Facebook [cancer.gov]

- 3. researchgate.net [researchgate.net]

- 4. Vascular disrupting agents in clinical development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Combretastatin A4 phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. A phase I pharmacokinetic study of the vascular disrupting agent this compound (AVE8062) and docetaxel in advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]

- 8. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. mdpi.com [mdpi.com]

- 11. Anti-vascular actions of microtubule-binding drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The vascular disrupting agent this compound (AVE8062) enhances the efficacy of standard therapies in head and neck squamous cell carcinoma xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Phase I safety, pharmacokinetic and pharmacodynamic evaluation of the vascular disrupting agent this compound (AVE8062) in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Tubulin polymerization assay [bio-protocol.org]

- 17. preprints.org [preprints.org]

Ombrabulin: A Technical Guide to a Potent Vascular Disrupting Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ombrabulin, a synthetic analogue of the natural product combretastatin A4, is a potent vascular disrupting agent (VDA) that has been investigated for its anti-cancer properties. This document provides a comprehensive technical overview of this compound, detailing its mechanism of action, summarizing key preclinical and clinical data, and providing detailed experimental protocols for its study. The core of its activity lies in the disruption of the tumor vasculature by targeting endothelial cell tubulin, leading to a cascade of events that result in tumor necrosis. While clinical development was ultimately discontinued, the study of this compound has provided valuable insights into the biology of tumor vascularization and the potential of VDAs in oncology.

Introduction

Solid tumors rely on a dedicated blood supply for growth and metastasis, a process known as angiogenesis. Targeting this vasculature presents a compelling therapeutic strategy. Vascular disrupting agents (VDAs) represent a class of anti-cancer drugs that, unlike anti-angiogenic agents which inhibit the formation of new blood vessels, act on the established tumor vasculature to induce a rapid and selective shutdown of blood flow.[1][2] This leads to extensive tumor necrosis.[1][2]

This compound (formerly AVE8062) is a water-soluble prodrug that is rapidly converted in the body to its active metabolite.[3][4] It is a synthetic derivative of combretastatin A4, a compound originally isolated from the South African bush willow tree, Combretum caffrum.[3][5] this compound was developed by Ajinomoto and further investigated by Sanofi-Aventis.[6] Despite showing promise in preclinical and early clinical studies, Phase III trials did not meet their primary endpoints, leading to the discontinuation of its development in 2013.[6] Nevertheless, the extensive research conducted on this compound provides a valuable case study for the development of VDAs and a deeper understanding of their complex biological effects.

Mechanism of Action

This compound's primary mechanism of action is the disruption of microtubule dynamics in endothelial cells.[7]

-

Tubulin Binding: this compound binds to the colchicine-binding site on β-tubulin, a key component of microtubules.[3][7] This binding inhibits the polymerization of tubulin dimers into microtubules.[3]

-

Cytoskeletal Disruption: The inhibition of microtubule polymerization leads to a rapid collapse of the endothelial cell cytoskeleton.[7] This causes the normally flattened endothelial cells to round up.

-

Increased Vascular Permeability: The morphological changes in endothelial cells lead to the breakdown of cell-cell junctions, particularly adherens junctions mediated by VE-cadherin. This disruption increases the permeability of the tumor blood vessels.

-

Vascular Shutdown and Tumor Necrosis: The combination of endothelial cell shape change and increased permeability leads to a rapid increase in interstitial pressure within the tumor, vascular leakage, and ultimately, a shutdown of blood flow.[3] This acute disruption of the tumor's blood supply results in extensive hemorrhagic necrosis in the tumor core.[3]

It is important to note that a viable rim of tumor tissue often remains at the periphery, which is supplied by more mature and stable blood vessels from the surrounding normal tissue.[8] This phenomenon is a key challenge for VDA monotherapy and has led to investigations of combination therapies.[8]

Signaling Pathway

The disruption of microtubule dynamics by this compound initiates a signaling cascade that ultimately leads to the collapse of the tumor vasculature. A key component of this pathway is the modulation of VE-cadherin signaling at endothelial cell-cell junctions.

References

- 1. DISRUPT: a randomised phase 2 trial of this compound (AVE8062) plus a taxane-platinum regimen as first-line therapy for metastatic non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A phase I pharmacokinetic study of the vascular disrupting agent this compound (AVE8062) and docetaxel in advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Microtubules as Major Regulators of Endothelial Function: Implication for Lung Injury [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. The vascular disrupting agent this compound (AVE8062) enhances the efficacy of standard therapies in head and neck squamous cell carcinoma xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Phase I safety, pharmacokinetic and pharmacodynamic evaluation of the vascular disrupting agent this compound (AVE8062) in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Nexus of Vascular Disruption: An In-depth Guide to Ombrabulin and its Relation to Combretastatin A4

For Immediate Release

This technical guide provides a comprehensive analysis of ombrabulin, a synthetic analogue of combretastatin A4, for researchers, scientists, and drug development professionals. We delve into the core relationship between these two potent tubulin-targeting agents, presenting a comparative analysis of their mechanism of action, quantitative biological data, and the experimental protocols used for their evaluation. This document aims to be a critical resource for those engaged in the fields of oncology and vascular biology.

Introduction: From Willow Bark to Targeted Therapy

Combretastatin A4 (CA4), a natural product isolated from the South African bush willow Combretum caffrum, is a powerful inhibitor of tubulin polymerization.[1] Its potent cytotoxic and anti-vascular effects have made it a significant lead compound in cancer research.[2] However, its clinical development has been hampered by poor water solubility. This limitation spurred the development of synthetic analogues, leading to the creation of this compound (formerly AVE8062), a water-soluble prodrug designed to overcome the pharmaceutical challenges of CA4 while retaining its potent biological activity.[3][4] this compound was developed to selectively disrupt the established tumor vasculature, a strategy known as vascular disruption.[4]

Structural Relationship and Prodrug Activation

This compound is a synthetic derivative of combretastatin A4.[5] The core structure of CA4 features two phenyl rings connected by a cis-stilbene bridge, which is crucial for its high affinity to the colchicine-binding site on β-tubulin.[1][6] this compound is a prodrug, meaning it is administered in an inactive form and is converted to its active metabolite within the body.[7] This conversion is a critical step in its mechanism of action.

Mechanism of Action: Targeting the Tumor Vasculature

Both this compound's active metabolite and combretastatin A4 share a common mechanism of action: the inhibition of tubulin polymerization. They bind to the colchicine-binding site on the β-subunit of tubulin, which leads to the destabilization of microtubules.[4][8] This disruption of the microtubule cytoskeleton is particularly effective against rapidly dividing cells, such as the endothelial cells that line the tumor blood vessels.

The key steps in their mechanism of action are:

-

Binding to Tubulin: The active compound binds to the colchicine site of β-tubulin.

-

Inhibition of Polymerization: This binding prevents the polymerization of tubulin dimers into microtubules.

-

Cytoskeletal Disruption: The lack of functional microtubules leads to the collapse of the endothelial cell cytoskeleton.

-

Vascular Disruption: The morphological changes in endothelial cells cause a rapid shutdown of blood flow within the tumor.

-

Tumor Necrosis: The resulting ischemia and lack of nutrients lead to extensive tumor cell death.[4]

Disruption of the microtubule network by these compounds can also activate downstream signaling pathways, such as the RhoA/ROCK pathway, which is involved in cell shape, motility, and contraction. The release of the Rho-specific guanine nucleotide exchange factor GEF-H1 from depolymerized microtubules can lead to RhoA activation, subsequent ROCK-mediated phosphorylation of myosin light chain, and ultimately, changes in cell morphology and migration.[9]

Quantitative Biological Data

The following tables summarize the in vitro cytotoxicity of this compound and combretastatin A4 against various human cancer cell lines. The IC50 values represent the concentration of the drug required to inhibit the growth of 50% of the cells.

Table 1: In Vitro Cytotoxicity (IC50) of Combretastatin A4

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| HCT-116 | Colon Carcinoma | 20 | [3] |

| HeLa | Cervical Cancer | 0.93 ± 0.07 | [10] |

| RPE-1 | Retinal Pigment Epithelium | 4.16 ± 1.42 | [10] |

Table 2: In Vitro Cytotoxicity (IC50) of this compound (Active Metabolite)

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| HT-29 | Colon Adenocarcinoma | 7 | [11] |

| MCF-7 | Breast Adenocarcinoma | 1.2 ± 0.09 | [12] |

| A-549 | Lung Carcinoma | - | [11] |

| HEK-293 | Non-tumor Kidney | - | [11] |

Note: Direct comparative studies with identical cell lines and assay conditions for both compounds are limited in the public domain. The data presented is compiled from various sources and should be interpreted with consideration of the different experimental setups.

Key Experimental Protocols

In Vitro Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the assembly of purified tubulin into microtubules.

Methodology:

-

Reagents: Purified tubulin (>99%), GTP solution, and a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA).

-

Preparation: Reconstitute tubulin to a final concentration of 3 mg/mL in G-PEM buffer.

-

Assay:

-

In a pre-warmed 96-well plate, add the reconstituted tubulin.

-

Add the test compound (this compound or combretastatin A4) at various concentrations.

-

Initiate polymerization by incubating the plate at 37°C.

-

-

Measurement: Monitor the change in absorbance at 340 nm every 60 seconds for one hour using a microplate reader. An increase in absorbance indicates tubulin polymerization.[8] A fluorescence-based alternative uses a reporter dye that preferentially binds to polymerized tubulin.[13][14]

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Methodology:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound for a specified period (e.g., 72 hours).

-

MTT Addition: Remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well.

-

Incubation: Incubate the plate for 1.5 hours at 37°C.

-

Solubilization: Remove the MTT solution and add 130 µL of a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at 492 nm using a microplate reader. The absorbance is proportional to the number of viable cells.[15]

In Vivo Xenograft Model

Animal models are crucial for evaluating the in vivo efficacy of anticancer agents.

Methodology:

-

Cell Implantation: Subcutaneously inject human tumor cells (e.g., FaDu, HEP2) into the flank of immunocompromised mice.[16][17]

-

Tumor Growth: Allow the tumors to grow to a palpable size.

-

Treatment: Administer the test compound (e.g., this compound) via a suitable route (e.g., intraperitoneally or intravenously) according to a predetermined schedule.

-

Monitoring: Measure tumor volume regularly using calipers. Monitor the body weight of the animals as an indicator of toxicity.

-

Endpoint: At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., immunohistochemistry to assess vascular density and necrosis).[16][17]

Clinical Development and Future Outlook

Both combretastatin A4 phosphate (a prodrug of CA4) and this compound have undergone clinical trials.[5][18] While they have shown promise as vascular disrupting agents, particularly in combination with other anticancer therapies, the development of this compound was discontinued by Sanofi in 2013 following disappointing results in Phase III trials.[5] Despite this, the principle of vascular disruption remains a valid and promising strategy in oncology. The lessons learned from the development of this compound and combretastatin A4 continue to inform the design of new and improved vascular disrupting agents. The structural simplicity and potent activity of the combretastatin backbone ensure that it will remain a key scaffold for future drug discovery efforts in this area.[2]

References

- 1. Combretastatins: An Overview of Structure, Probable Mechanisms of Action and Potential Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Trends in Tubulin-Binding Combretastatin A-4 Analogs for Anticancer Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Development of Combretastatin A-4 Analogues as Potential Anticancer Agents with Improved Aqueous Solubility - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Facebook [cancer.gov]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Combretastatin (CA)-4 and its novel analogue CA-432 impair T-cell migration through the Rho/ROCK signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 14. Exploring Diverse-Ring Analogues on Combretastatin A4 (CA-4) Olefin as Microtubule-Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. MTT (Assay protocol [protocols.io]

- 16. The vascular disrupting agent this compound (AVE8062) enhances the efficacy of standard therapies in head and neck squamous cell carcinoma xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pure.gustaveroussy.fr [pure.gustaveroussy.fr]

- 18. Combretastatin A4 phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Cytotoxicity of Ombrabulin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ombrabulin (formerly AVE8062) is a synthetic analogue of the natural product Combretastatin A4, a compound originally isolated from the bark of the South African bushwillow tree, Combretum caffrum. As a vascular disrupting agent (VDA), this compound exerts its potent antitumor effects primarily by targeting the tumor vasculature. This technical guide provides an in-depth overview of the in vitro cytotoxicity of this compound, focusing on its mechanism of action, effects on various cell lines, and the experimental protocols used to elucidate these properties.

This compound's primary mechanism of action involves the inhibition of tubulin polymerization. By binding to the colchicine-binding site on β-tubulin, it disrupts the formation of microtubules, which are essential components of the cytoskeleton. This disruption leads to a cascade of cellular events, including cell shape changes, cell cycle arrest at the G2/M phase, and ultimately, the induction of apoptosis. A key characteristic of this compound is its selective cytotoxicity towards endothelial cells, particularly those that are rapidly proliferating within the tumor neovasculature, compared to many tumor cells. This selectivity forms the basis of its function as a VDA, leading to the collapse of tumor blood vessels and subsequent tumor necrosis.

Data Presentation: In Vitro Cytotoxicity of this compound

The cytotoxic effects of this compound have been evaluated across a range of cell lines, including both endothelial and various cancer cell types. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency. The following tables summarize the reported IC50 values for this compound, providing a comparative view of its activity.

| Cell Line | Cell Type | IC50 (nM) | Reference |

| HUVEC | Human Umbilical Vein Endothelial Cells | Varies (often in low nM range) | [General knowledge from multiple sources] |

| MMEC | Mouse Mesenteric Endothelial Cells | 10 | [1] |

Table 1: In Vitro Cytotoxicity of this compound in Endothelial Cell Lines

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| HeyA8 | Ovarian Cancer | 7 - 20 | [1] |

| SKOV3ip1 | Ovarian Cancer | 7 - 20 | [1] |

| HeyA8-MDR | Ovarian Cancer (Multi-Drug Resistant) | 7 - 20 | [1] |

| B16F10 | Murine Melanoma | Varies | [General knowledge from multiple sources] |

| HT29 | Human Colorectal Adenocarcinoma | Varies | [General knowledge from multiple sources] |

| A549 | Human Lung Carcinoma | Varies | [General knowledge from multiple sources] |

| MCF7 | Human Breast Adenocarcinoma | Varies | [General knowledge from multiple sources] |

Table 2: In Vitro Cytotoxicity of this compound in Cancer Cell Lines

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the in vitro cytotoxicity of this compound.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

96-well plates

-

Complete cell culture medium

-

This compound stock solution

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, or 20% SDS in 50% DMF)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the existing medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (medium with the same concentration of the drug solvent).

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

After the incubation with MTT, carefully remove the medium.

-

Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Tubulin Polymerization Assay

This assay measures the effect of compounds on the polymerization of purified tubulin into microtubules. The polymerization is monitored by an increase in turbidity (absorbance).

Materials:

-

Purified tubulin (>99%)

-

GTP solution

-

General Tubulin Buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9)

-

This compound stock solution

-

Temperature-controlled spectrophotometer with a 340 nm filter

-

96-well microplate

Procedure:

-

Prepare a tubulin solution in General Tubulin Buffer on ice.

-

Add GTP to the tubulin solution.

-

Add various concentrations of this compound or a vehicle control to the wells of a 96-well plate.

-

Initiate the polymerization reaction by adding the tubulin/GTP solution to the wells.

-

Immediately place the plate in a spectrophotometer pre-warmed to 37°C.

-

Measure the absorbance at 340 nm every minute for 60-90 minutes.

-

Plot the absorbance versus time to visualize the polymerization kinetics.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

Materials:

-

Cell culture plates

-

This compound

-

Phosphate-Buffered Saline (PBS)

-

70% cold ethanol

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Seed cells in culture plates and treat with this compound at various concentrations for a specified time.

-

Harvest the cells by trypsinization and collect them by centrifugation.

-

Wash the cells with cold PBS.

-

Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.

-

Analyze the samples using a flow cytometer. The PI fluorescence intensity is proportional to the DNA content.

-

Use cell cycle analysis software to determine the percentage of cells in each phase of the cell cycle.

Apoptosis Assay by Annexin V/PI Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine (PS) and membrane integrity.

Materials:

-

Cell culture plates

-

This compound

-

Annexin V-FITC

-

Propidium Iodide (PI)

-

1X Binding Buffer (e.g., 10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)

-

Flow cytometer

Procedure:

-

Treat cells with this compound as desired.

-

Harvest both adherent and floating cells and wash with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

-

Viable cells: Annexin V-FITC negative, PI negative

-

Early apoptotic cells: Annexin V-FITC positive, PI negative

-

Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive

-

Western Blot Analysis for Apoptosis-Related Proteins

This technique is used to detect specific proteins in a cell lysate to investigate the molecular pathways of apoptosis.

Materials:

-

Cell lysates from this compound-treated and control cells

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., against Bcl-2, Bax, cleaved caspase-3, cleaved caspase-9, PARP, β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse the cells and determine the protein concentration of the lysates.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

Analyze the band intensities to determine the relative protein expression levels.

Mandatory Visualizations

Caption: Mechanism of Action of this compound.

Caption: Experimental Workflow for In Vitro Cytotoxicity Assessment.

Caption: this compound-Induced Apoptosis Signaling Pathway.

Caption: Mechanism of this compound-Induced G2/M Cell Cycle Arrest.

References

An In-Depth Technical Guide on Ombrabulin's Impact on Tumor Blood Flow

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ombrabulin, a potent vascular disrupting agent (VDA), has demonstrated significant preclinical and clinical activity by targeting the established tumor vasculature. This technical guide provides a comprehensive overview of the core mechanisms by which this compound impacts tumor blood flow, supported by quantitative data from key studies, detailed experimental protocols, and visualizations of the underlying signaling pathways. This compound functions by binding to tubulin, leading to a cascade of events that culminates in the rapid collapse of tumor blood vessels, a significant reduction in blood flow, and subsequent tumor necrosis. This document is intended to serve as a detailed resource for researchers and professionals involved in the development and evaluation of anticancer therapies.

Mechanism of Action: Disrupting the Tumor's Lifeline

This compound is a synthetic analogue of combretastatin A-4, a natural compound known for its potent anti-cancer properties.[1] Its primary mechanism of action involves binding to the colchicine-binding site on β-tubulin, a key component of cellular microtubules. This interaction inhibits tubulin polymerization, leading to the destabilization and depolymerization of the microtubule cytoskeleton in rapidly proliferating cells, particularly the endothelial cells lining the tumor blood vessels.[2]

The disruption of the endothelial cell cytoskeleton triggers a series of morphological changes, including cell rounding and contraction. This process is mediated by the activation of the RhoA signaling pathway.[3] The activation of RhoA and its downstream effector, Rho-kinase, leads to increased phosphorylation of myosin light chain, resulting in enhanced actomyosin contractility.[3] This increased tension, coupled with the disruption of cell-cell junctions, specifically the vascular endothelial (VE)-cadherin complexes, culminates in the collapse of the tumor vasculature.[4][5] The immature and poorly organized nature of tumor blood vessels makes them particularly susceptible to the effects of this compound, while the vasculature of healthy tissues is largely spared and able to recover.[1][2]

The immediate consequence of this vascular collapse is a dramatic and rapid reduction in tumor blood flow. Preclinical studies in mouse models have shown that this compound can begin to restrict tumor perfusion within 15 minutes of administration, with the peak effect observed around 6 hours post-infusion.[1] This acute reduction in blood supply leads to extensive tumor necrosis within 24 hours.[1]

Quantitative Impact on Tumor Blood Flow and Vasculature

The vascular-disrupting effects of this compound have been quantified in numerous preclinical and clinical studies using various imaging and analytical techniques. While specific percentages of blood flow reduction can vary depending on the tumor model, drug dosage, and measurement technique, the collective data consistently demonstrate a significant and rapid decrease in tumor perfusion.

Table 1: Summary of Quantitative Effects of this compound on Tumor Vasculature

| Parameter Measured | Model System | Treatment | Key Findings | Reference(s) |

| Tumor Blood Flow | Mouse xenograft models | Single-agent this compound | Rapid reduction in tumor perfusion, starting within 15 minutes and peaking at 6 hours post-administration. | [1] |

| Microvessel Density (MVD) | Human tumor xenografts in athymic mice | This compound | Decreased microvessel density observed in treated tumors. | [6] |

| Circulating Endothelial Cells (CECs) | Patients with advanced solid tumors | This compound (6 to 60 mg/m²) | Significant increase in CECs 6-10 hours post-infusion, indicating endothelial damage. | [7] |

| Vascular Endothelial Growth Factor (VEGF) | Patients with advanced solid tumors | This compound (6 to 60 mg/m²) | Significant increase in VEGF levels 6-10 hours post-infusion. | [7] |

| Matrix Metalloproteinase-9 (MMP-9) | Patients with advanced solid tumors | This compound (6 to 60 mg/m²) | Significant increase in MMP-9 levels 6-10 hours post-infusion. | [7] |

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound-Induced Vascular Disruption

The molecular cascade initiated by this compound's binding to tubulin is intricate and leads to the profound morphological changes in endothelial cells that underpin its vascular-disrupting effect. The following diagram illustrates the key signaling events.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. An open-label, dose-escalation, safety, and pharmacokinetics phase I study of this compound, a vascular disrupting agent, administered as a 30-min intravenous infusion every 3 weeks in Japanese patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Perspective on Vascular Disrupting Agents that Interact with Tubulin: Preclinical Tumor Imaging and Biological Assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. VE-Cadherin Disassembly and Cell Contractility in the Endothelium are Necessary for Barrier Disruption Induced by Tumor Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Quantitative assessment of angiogenesis and tumor vessel architecture by computer-assisted digital image analysis: effects of VEGF-toxin conjugate on tumor microvessel density - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Phase I safety, pharmacokinetic and pharmacodynamic evaluation of the vascular disrupting agent this compound (AVE8062) in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Scientific Review of Ombrabulin (AVE8062)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ombrabulin, also known as AVE8062, is a synthetic combretastatin A-4 derivative developed as a vascular-disrupting agent (VDA) for the treatment of cancer.[1] As a microtubule-destabilizing agent, this compound selectively targets the rapidly proliferating and immature endothelial cells of the tumor vasculature.[2] This leads to a cascade of events culminating in the disruption of tumor blood flow and subsequent necrosis of the tumor core.[3] While preclinical studies demonstrated significant antitumor activity, both as a monotherapy and in combination with standard anticancer treatments, this compound's development was ultimately halted after disappointing results in Phase III clinical trials.[1][4] This technical guide provides a comprehensive review of the scientific literature on this compound, detailing its mechanism of action, summarizing key preclinical and clinical data, and outlining experimental protocols.

Mechanism of Action

This compound functions as a vascular-disrupting agent by targeting the tubulin cytoskeleton of endothelial cells.[5] It binds to the colchicine-binding site on the β-subunit of tubulin, which inhibits tubulin polymerization.[2][3] This disruption of microtubule dynamics leads to the disorganization of the cytoskeleton in endothelial cells.[2] Consequently, the endothelial cells undergo a change in shape, leading to their detachment from the vessel walls.[2] This process increases vascular permeability and ultimately results in the collapse of the tumor's blood vessels.[2][3] The acute shutdown of blood flow deprives the tumor of oxygen and nutrients, leading to extensive necrosis, particularly in the core of the tumor.[3][6]

Preclinical Data

Numerous preclinical studies have demonstrated the antitumor effects of this compound in various cancer models. These studies have provided a strong rationale for its clinical development, particularly in combination with other anticancer therapies.[4][7]

In Vitro Cytotoxicity

This compound has shown potent cytotoxic effects against a range of human cancer cell lines and endothelial cells. The half-maximal inhibitory concentration (IC50) values highlight its activity at nanomolar concentrations.

| Cell Line | Cancer Type | IC50 (nM) | Assay | Reference |

| DU-145 | Prostate Cancer | 16.4 | SRB Assay | [5] |

| HeLa | Cervical Cancer | 0.72 | MTT Assay | [5] |

| HeyA8 | Ovarian Cancer | 7-20 | MTT Assay | [5] |

| SKOV3ip1 | Ovarian Cancer | 7-20 | MTT Assay | [5] |

| HeyA8-MDR | Ovarian Cancer (Multi-Drug Resistant) | 7-20 | MTT Assay | [5] |

| MMEC | Mouse Mesenteric Endothelial Cells | 10 | MTT Assay | [5] |

In Vivo Efficacy

In vivo studies using xenograft models have shown that this compound can significantly inhibit tumor growth.

| Cancer Model | Animal Model | This compound Dose | Effect | Reference |

| HeyA8 Ovarian Cancer | Nude Mice | 30 mg/kg (i.p., twice weekly) | 65% reduction in tumor weight | [5] |

| HEP2 HNSCC | Nude Mice | Not specified | Attenuated tumor growth | [4][7] |

| FaDu HNSCC | Nude Mice | Not specified | Attenuated tumor growth | [4][7] |

Combination Therapies

Preclinical data strongly suggest that this compound's efficacy is enhanced when combined with other cancer treatments like chemotherapy and radiation.[2][4][7]

-

With Docetaxel: Combination with docetaxel showed additive and sometimes synergistic activity in various tumor cell lines.[2] The cytotoxicity of docetaxel was increased by 2- to 4-fold when combined with this compound.[5]

-

With Radiation and Cisplatin/Cetuximab: In head and neck squamous cell carcinoma (HNSCC) models (HEP2 and FaDu), combining this compound with radiation and either cisplatin or cetuximab resulted in a more pronounced tumor growth delay and even complete tumor regression in some cases, compared to single or double-agent therapies.[4][7]

Clinical Trials

This compound has been evaluated in several Phase I and II clinical trials, both as a single agent and in combination with chemotherapy. While early trials showed a manageable safety profile and some signs of efficacy, later-phase trials did not meet their primary endpoints, leading to the discontinuation of its development.[1]

Phase I Monotherapy Studies

Phase I studies were conducted to determine the recommended Phase II dose (RP2D), safety, and pharmacokinetic profile of single-agent this compound.

| Study | Patient Population | Dose Escalation | RP2D | Key Findings & Dose-Limiting Toxicities (DLTs) | Reference |

| Sessa et al., 2013 | Advanced Solid Tumors (n=105) | 6 to 60 mg/m² (30-min IV, every 3 weeks) | 50 mg/m² | DLTs: Grade 3 abdominal pain (at 50 mg/m²), Grade 3 tumor pain/hypertension (at 60 mg/m²). Common toxicities: headache, asthenia, abdominal pain. One partial response in rectal cancer. | [8][9] |

| Japanese Phase I | Advanced Solid Tumors (n=15) | 15.5 to 50 mg/m² (30-min IV, every 3 weeks) | 50 mg/m² | Tolerable up to 50 mg/m². Most common adverse events at 50 mg/m² were diarrhea, nausea, and hypertension. | [6] |

Phase I Combination Therapy Studies

These studies aimed to find the optimal dose of this compound when combined with standard chemotherapy regimens.

| Combination Agents | Patient Population | This compound Dose | RP2D | Key Findings & DLTs | Reference |

| Docetaxel | Advanced Solid Tumors (n=58) | 11.5 to 42 mg/m² with docetaxel 75 mg/m²; 30 to 35 mg/m² with docetaxel 100 mg/m² | 35 mg/m² with docetaxel 75 mg/m²; 30 mg/m² with docetaxel 100 mg/m² | DLTs: Grade 3 fatigue, neutropenic infection, headache, febrile neutropenia, thrombosis. 10 partial responses observed. | [2][10][11] |

| Cisplatin/Docetaxel & Carboplatin/Paclitaxel | Advanced Solid Tumors (n=69) | 15.5 to 35 mg/m² | 35 mg/m² with cisplatin 75 mg/m²/docetaxel 75 mg/m²; 35 mg/m² with paclitaxel 200 mg/m²/carboplatin AUC6 | DLTs: Febrile neutropenia, pulmonary embolism, ALT elevation, peripheral ischemia. 1 complete and 15 partial responses. | [12] |

| Paclitaxel/Carboplatin (Japanese patients) | Advanced Solid Tumors (n=18) | 25 to 35 mg/m² | 35 mg/m² | DLT: Grade 3 E. coli urinary tract infection. 1 complete and 6 partial responses. | [13][14] |

Experimental Protocols

In Vitro Cell Viability (MTT Assay)

-

Objective: To determine the cytotoxic effect of this compound on endothelial and tumor cells.

-

Methodology:

-

Cells (e.g., MMEC, HeyA8, SKOV3ip1) are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are treated with varying concentrations of this compound for a specified duration (e.g., 48 hours).

-

After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

-

The plates are incubated to allow for the formation of formazan crystals by viable cells.

-

A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

The absorbance is measured using a microplate reader at a specific wavelength.

-

The IC50 value, the concentration of drug that inhibits cell growth by 50%, is calculated from dose-response curves.[5]

-

In Vivo Tumor Xenograft Studies

-

Objective: To evaluate the antitumor efficacy of this compound in a living organism.

-

Methodology:

-

Cell Implantation: A specific number of human tumor cells (e.g., 1x10^6 HeyA8 ovarian cancer cells) are subcutaneously or intraperitoneally injected into immunocompromised mice (e.g., nude mice).[5]

-

Tumor Growth: Tumors are allowed to grow to a palpable or predetermined size.

-

Treatment: Mice are randomized into treatment groups (e.g., vehicle control, this compound at various doses). This compound is administered via a specified route (e.g., intraperitoneal injection) and schedule (e.g., twice weekly for 3 weeks).[5]

-

Monitoring: Tumor volume and mouse body weight are measured regularly. Tumor volume can be calculated using the formula: (length x width²) / 2.

-

Endpoint: At the end of the study, mice are euthanized, and tumors are excised and weighed. The percentage of tumor growth inhibition is calculated by comparing the tumor weights of treated groups to the control group.[5]

-

Pharmacokinetics

Pharmacokinetic studies revealed that this compound is a prodrug that is rapidly converted to its active metabolite, RPR258063.

-

Exposure: Both this compound and its active metabolite showed dose-proportional exposure.[8][9]

-

Drug Interactions: No clinically relevant pharmacokinetic interactions were observed when this compound was combined with taxane/platinum doublets, although slight alterations in docetaxel and carboplatin pharmacokinetics were noted.[12]

Conclusion

This compound (AVE8062) is a potent vascular-disrupting agent with a well-defined mechanism of action targeting the tumor vasculature. Preclinical studies robustly demonstrated its antitumor activity, especially in combination with chemotherapy and radiation. However, despite a manageable safety profile and some promising responses in early-phase clinical trials, this compound failed to show a significant benefit in later-stage studies, leading to the cessation of its development. The extensive research conducted on this compound has nonetheless provided valuable insights into the biology of the tumor microenvironment and the potential and challenges of vascular-disrupting agents in cancer therapy.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. A phase I pharmacokinetic study of the vascular disrupting agent this compound (AVE8062) and docetaxel in advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Facebook [cancer.gov]

- 4. The vascular disrupting agent this compound (AVE8062) enhances the efficacy of standard therapies in head and neck squamous cell carcinoma xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. An open-label, dose-escalation, safety, and pharmacokinetics phase I study of this compound, a vascular disrupting agent, administered as a 30-min intravenous infusion every 3 weeks in Japanese patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pure.gustaveroussy.fr [pure.gustaveroussy.fr]

- 8. Phase I safety, pharmacokinetic and pharmacodynamic evaluation of the vascular disrupting agent this compound (AVE8062) in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

- 10. firstwordpharma.com [firstwordpharma.com]

- 11. A phase I pharmacokinetic study of the vascular disrupting agent this compound (AVE8062) and docetaxel in advanced solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Phase I clinical and pharmacokinetic study of this compound (AVE8062) combined with cisplatin/docetaxel or carboplatin/paclitaxel in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Phase I study of this compound in combination with paclitaxel and carboplatin in Japanese patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Ombrabulin Animal Model Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the setup and execution of preclinical animal model studies to evaluate the efficacy of Ombrabulin, a vascular disrupting agent (VDA). Detailed protocols for tumor model establishment, drug administration, efficacy evaluation, and histological analysis are included.

Introduction to this compound

This compound is a synthetic analogue of combretastatin A4, a natural compound derived from the South African bush willow tree.[1] It functions as a vascular disrupting agent by targeting the tumor's existing blood supply. Unlike anti-angiogenic agents that inhibit the formation of new blood vessels, VDAs cause a rapid shutdown of established tumor vasculature, leading to extensive tumor necrosis.[2] Development of this compound was discontinued by Sanofi in 2013 after disappointing results in Phase III clinical trials.[3]

Mechanism of Action

This compound exerts its anti-tumor effect by binding to the colchicine-binding site on β-tubulin within endothelial cells.[1][4] This interaction inhibits the polymerization of tubulin into microtubules, essential components of the cellular cytoskeleton. The disruption of the microtubule network in endothelial cells leads to:

-

Cytoskeletal Disorganization: Causes a change in endothelial cell shape and a loss of cell-cell adhesion.

-

Apoptosis: Induces programmed cell death in endothelial cells.[1]

-

Vascular Collapse: The detachment of apoptotic endothelial cells from the basement membrane results in the collapse of tumor blood vessels.[1]

-

Tumor Necrosis: The acute disruption of blood flow deprives the tumor core of oxygen and nutrients, leading to rapid and widespread tumor cell death.[2][4]

Preclinical Animal Models

Xenograft tumor models in immunocompromised mice are the most common preclinical systems for evaluating the in vivo efficacy of this compound. The choice of cell line and mouse strain is critical for establishing a robust and reproducible model.

Recommended Cell Lines:

-

Head and Neck Squamous Cell Carcinoma (HNSCC): FaDu, HEP2[5][6]

-

Ovarian Cancer: HeyA8, SKOV3ip1, HeyA8-MDR[7]

Recommended Animal Strains:

-

Athymic Nude Mice (e.g., BALB/c nude, NU/NU)

-

SCID (Severe Combined Immunodeficient) mice

Quantitative Data Summary

The following tables summarize the quantitative efficacy data from preclinical studies of this compound in various animal models.

| Tumor Model | Treatment Group | Dosing Schedule | Primary Endpoint | Result |

| FaDu HNSCC Xenograft | This compound | Not specified | Tumor Growth Delay | Attenuated tumor growth compared to control.[5][6] |

| This compound + Irradiation | Not specified | Tumor Growth Delay | More pronounced tumor growth delay compared to single agents.[5][6] | |

| This compound + Cisplatin | Not specified | Tumor Growth Delay | More pronounced tumor growth delay compared to single agents.[5][6] | |

| This compound + Cetuximab | Not specified | Tumor Growth Delay | More pronounced tumor growth delay compared to single agents.[5][6] | |

| This compound + Irradiation + Cisplatin | Not specified | Tumor Regression | Complete tumor regression achieved.[5][6] | |

| HEP2 HNSCC Xenograft | This compound | Not specified | Tumor Growth Delay | Attenuated tumor growth compared to control.[5][6] |

| This compound + Irradiation + Cisplatin/Cetuximab | Not specified | Tumor Growth Delay | Increased tumor growth delay compared to double combinations.[5][6] | |

| HeyA8 Ovarian Cancer Xenograft | This compound | 30 mg/kg, i.p., twice weekly for 3 weeks | Tumor Weight Reduction | 65% reduction in tumor weight compared to vehicle control.[7] |

| This compound (10, 50, 100 mg/kg) | 30 mg/kg, i.p., twice weekly for 3 weeks | Tumor Weight Reduction | 10 mg/kg was not effective. Doses >30 mg/kg did not show significantly better antitumor effects.[7] |

Experimental Protocols

Protocol 1: Establishment of a Subcutaneous Xenograft Tumor Model

This protocol describes the establishment of a subcutaneous tumor model in mice, a fundamental step for in vivo efficacy studies.

Materials:

-

Selected cancer cell line (e.g., FaDu, HeyA8)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS), sterile

-

Trypsin-EDTA

-

Matrigel (optional, can improve tumor take rate)

-

Immunocompromised mice (6-8 weeks old)

-

Sterile syringes and needles (27-30 gauge)

-

Calipers

-

Anesthetic (e.g., isoflurane)

Procedure:

-

Cell Culture: Culture the selected cancer cell line in the appropriate complete medium until they reach 80-90% confluency.

-

Cell Harvesting:

-

Aspirate the culture medium and wash the cells with sterile PBS.

-

Add Trypsin-EDTA and incubate until cells detach.

-

Neutralize the trypsin with complete medium and collect the cells in a sterile conical tube.

-

Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in sterile PBS or serum-free medium.

-

Perform a cell count and assess viability (e.g., using a hemocytometer and trypan blue).

-

-

Cell Injection:

-

Adjust the cell concentration to the desired number for injection (typically 1 x 10^6 to 1 x 10^7 cells in 100-200 µL).

-

If using Matrigel, mix the cell suspension with an equal volume of Matrigel on ice.

-

Anesthetize the mouse.

-

Inject the cell suspension subcutaneously into the flank of the mouse.

-

-

Tumor Growth Monitoring:

-

Monitor the mice regularly for tumor formation.

-

Once tumors are palpable, measure the tumor dimensions (length and width) with calipers 2-3 times per week.

-

Calculate the tumor volume using the formula: Tumor Volume (mm³) = (Length x Width²) / 2 .

-

Randomize the animals into treatment groups when the average tumor volume reaches a predetermined size (e.g., 100-150 mm³).

-

Protocol 2: In Vivo Efficacy Study of this compound

This protocol outlines the procedure for evaluating the anti-tumor efficacy of this compound in an established xenograft model.

Materials:

-

Tumor-bearing mice (from Protocol 1)

-

This compound (lyophilized powder)

-

Sterile vehicle for reconstitution (e.g., PBS, pH 5)[7]

-

Syringes and needles for administration (e.g., intraperitoneal, intravenous)

-

Calipers

-

Animal balance

Procedure:

-

Drug Preparation: Reconstitute this compound in the appropriate sterile vehicle to the desired stock concentration. Further dilute as needed for individual animal dosing based on body weight.

-

Dosing and Administration:

-

Weigh each mouse before dosing to calculate the exact volume to be administered.

-

Administer this compound according to the planned dosing schedule (e.g., 30 mg/kg, intraperitoneally, twice weekly).[7]

-

Administer the vehicle to the control group using the same volume and schedule.

-

-

Efficacy Monitoring:

-

Measure tumor volume and body weight 2-3 times per week.

-

Monitor the animals for any signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur).

-

The primary efficacy endpoints may include:

-

Tumor Growth Inhibition (TGI): Calculated as a percentage relative to the control group.

-

Tumor Growth Delay: The time it takes for tumors to reach a specific volume.

-

Tumor Regression: A decrease in tumor volume from the baseline measurement.

-

-

-

Study Termination:

-

Euthanize the mice when the tumors reach the predetermined endpoint size (e.g., 1500-2000 mm³) or if they show signs of excessive toxicity.

-

Excise the tumors for further analysis (e.g., weight measurement, histological analysis).

-

Protocol 3: Immunohistochemical Analysis of Tumor Vasculature

This protocol provides a method for assessing the effect of this compound on the tumor vasculature through immunohistochemistry (IHC).

Materials:

-

Excised tumors (from Protocol 2)

-

Formalin (10% neutral buffered) or other suitable fixative

-

Paraffin embedding reagents

-

Microtome

-

Microscope slides

-

Deparaffinization and rehydration solutions (xylene, ethanol series)

-

Antigen retrieval buffer (e.g., citrate buffer, pH 6.0)

-

Blocking solution (e.g., normal goat serum)

-

Primary antibody against an endothelial cell marker (e.g., anti-CD31)

-

HRP-conjugated secondary antibody

-

DAB substrate kit

-

Hematoxylin counterstain

-

Mounting medium

Procedure:

-

Tissue Processing:

-

Fix the excised tumors in 10% neutral buffered formalin.

-

Process the fixed tissues and embed them in paraffin blocks.

-

Cut 4-5 µm thick sections using a microtome and mount them on microscope slides.

-

-

Deparaffinization and Rehydration:

-

Deparaffinize the slides in xylene.

-

Rehydrate the sections through a graded series of ethanol to water.

-

-

Antigen Retrieval:

-

Perform heat-induced epitope retrieval by incubating the slides in the appropriate antigen retrieval buffer.

-

-

Immunostaining:

-

Block non-specific antibody binding with a blocking solution.

-

Incubate the sections with the primary antibody (e.g., anti-CD31) at the optimal dilution and temperature.

-

Wash the slides and incubate with the HRP-conjugated secondary antibody.

-

Develop the signal using a DAB substrate kit.

-

Counterstain with hematoxylin.

-

-

Dehydration and Mounting:

-

Dehydrate the sections through a graded series of ethanol and xylene.

-

Mount a coverslip on the slides using a mounting medium.

-

-

Analysis:

-

Examine the slides under a microscope.

-

Quantify the microvessel density (MVD) by counting the number of CD31-positive vessels in several high-power fields.

-

Assess for signs of vascular disruption, such as collapsed vessels and areas of necrosis.

-

Visualizations

Caption: Experimental workflow for in vivo efficacy studies of this compound.

Caption: Signaling pathway of this compound in tumor endothelial cells.

References

- 1. VE-Cadherin: At the Front, Center, and Sides of Endothelial Cell Organization and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubcompare.ai [pubcompare.ai]

- 3. Molecular mechanism of VE-cadherin in regulating endothelial cell behaviour during angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Immunohistochemistry in the evaluation of neovascularization in tumor xenografts - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ahajournals.org [ahajournals.org]

- 6. Overlapping and divergent signaling pathways of N-cadherin and VE-cadherin in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. genomeme.ca [genomeme.ca]

Application Notes and Protocols for Ombrabulin Administration in Mouse Xenograft Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ombrabulin (formerly AVE8062) is a synthetic small-molecule vascular disrupting agent (VDA) that has shown significant anti-tumor activity in preclinical mouse xenograft models. As a derivative of combretastatin A-4, its mechanism of action involves the inhibition of tubulin polymerization in endothelial cells, leading to a rapid and selective disruption of the tumor vasculature, subsequent tumor necrosis, and growth inhibition. These application notes provide detailed protocols for the preparation and administration of this compound in mouse xenograft studies, summarize key quantitative efficacy data, and visualize its mechanism of action.

Data Presentation: Efficacy of this compound in Mouse Xenograft Models

The anti-tumor efficacy of this compound has been evaluated in various mouse xenograft models, both as a monotherapy and in combination with other anticancer agents. The following tables summarize the quantitative data on tumor growth inhibition.

Table 1: this compound Monotherapy

| Tumor Model | Mouse Strain | Drug Concentration and Schedule | Route of Administration | Outcome | Reference |

| HeyA8 Ovarian Cancer | Nude | 30 mg/kg, twice weekly for 3 weeks | Intraperitoneal (i.p.) | 65% reduction in tumor weight (P<0.02) | [1] |

| HEP2 Head and Neck Squamous Cell Carcinoma (HNSCC) | Nude | Not specified | Not specified | Attenuated tumor growth compared to control | [2][3] |

| FaDu HNSCC | Nude | Not specified | Not specified | Attenuated tumor growth compared to control | [2][3] |

Table 2: this compound in Combination Therapy

| Tumor Model | Mouse Strain | Combination Treatment | Route of Administration | Outcome | Reference |

| FaDu HNSCC | Nude | This compound + Local Irradiation | Not specified | More pronounced tumor growth delay and regression compared to single agents | [2][3] |

| FaDu HNSCC | Nude | This compound + Cisplatin | Not specified | More pronounced tumor growth delay and regression compared to single agents | [2][3] |

| FaDu HNSCC | Nude | This compound + Cetuximab | Not specified | More pronounced tumor growth delay and regression compared to single agents | [2][3] |

| HEP2 HNSCC | Nude | This compound + Irradiation + Cisplatin | Not specified | More effective than double combination regimens in increasing tumor growth delay | [2] |

| FaDu HNSCC | Nude | This compound + Irradiation + Cisplatin | Not specified | Complete tumor regression | [2][3] |

| HEP2 HNSCC | Nude | This compound + Irradiation + Cetuximab | Not specified | More effective than double combination regimens in increasing tumor growth delay | [2] |

| FaDu HNSCC | Nude | This compound + Irradiation + Cetuximab | Not specified | Increased tumor growth delay | [2] |

Experimental Protocols

Protocol 1: Preparation of this compound for In Vivo Administration

Materials:

-

This compound hydrochloride (water-soluble)

-

Sterile, pyrogen-free saline (0.9% NaCl) or 5% dextrose solution

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Sterile syringe filters (0.22 µm)

-

Sterile syringes and needles

Procedure:

-

Calculate the required amount of this compound: Based on the desired dose (e.g., 30 mg/kg) and the body weight of the mice, calculate the total amount of this compound needed.

-

Reconstitution: Aseptically weigh the calculated amount of this compound hydrochloride powder and place it in a sterile microcentrifuge tube.

-

Dissolution: Add the required volume of sterile saline or 5% dextrose solution to the tube to achieve the desired final concentration. This compound is water-soluble, which facilitates its dissolution.

-

Mixing: Vortex the solution until the this compound is completely dissolved and the solution is clear.

-

Sterilization: Draw the this compound solution into a sterile syringe. Attach a sterile 0.22 µm syringe filter to the syringe and filter the solution into a new sterile tube or directly into the administration syringe. This step ensures the sterility of the final solution for injection.

-

Storage: It is recommended to prepare the this compound solution fresh for each experiment. If short-term storage is necessary, store the solution at 2-8°C and protect it from light.

Protocol 2: Administration of this compound via Intraperitoneal (i.p.) Injection in Mice

Materials:

-

Prepared sterile this compound solution

-

Mouse restraint device

-

Sterile syringes (e.g., 1 mL) with appropriate gauge needles (e.g., 25-27G)

-

70% ethanol for disinfection

-

Animal scale

Procedure:

-

Animal Preparation: Weigh each mouse to determine the precise volume of this compound solution to be injected based on its body weight and the desired dosage.

-

Restraint: Securely restrain the mouse using a suitable restraint device, exposing the abdominal area.

-